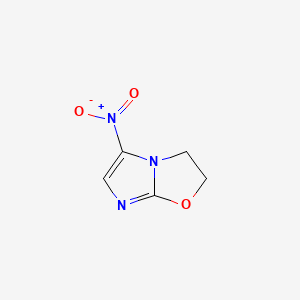

2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole

概要

説明

2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole is a heterocyclic compound with the molecular formula C5H5N3O3. This compound is characterized by its unique structure, which includes both imidazole and oxazole rings. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroimidazole with ethylene oxide in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydrogen atoms in the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amino derivatives, alkylated products, and acylated products .

科学的研究の応用

Medicinal Applications

Antitubercular Activity

The compound has been extensively studied for its antitubercular properties. It is part of a class of nitroimidazoles that show potent activity against Mycobacterium tuberculosis. Specifically, derivatives like PA-824 and OPC-67683 have entered clinical trials due to their efficacy in reducing bacterial load in patients with drug-susceptible and drug-resistant tuberculosis .

Case Study: Clinical Trials

- PA-824 : In a Phase IIa trial, PA-824 demonstrated comparable efficacy to standard treatments for tuberculosis, achieving significant reductions in bacterial counts over 14 days .

- OPC-67683 : Currently in clinical trials, this compound has shown promise against both replicating and non-replicating forms of M. tuberculosis, indicating its potential for treating persistent infections .

Antileishmanial Activity

Another significant application is in the treatment of visceral leishmaniasis. The compound DNDI-VL-2098, derived from 2,3-dihydro-5-nitroimidazo(2,1-b)oxazole, has been identified as a first-in-class drug candidate for this disease through phenotypic screening .

Chemical Synthesis and Structure-Activity Relationships

Synthesis

The synthesis of derivatives of this compound involves various chemical reactions that modify the imidazole ring to enhance biological activity and solubility. For instance, modifications at the 6-position have been shown to improve potency against M. tuberculosis while maintaining favorable pharmacokinetic properties .

Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis has revealed that specific substitutions on the imidazole ring significantly influence the antibacterial activity. For example:

- Substituting oxygen with nitrogen at certain positions enhances potency.

- The presence of specific side chains can improve solubility without compromising efficacy against target pathogens .

Data Tables

| Compound | Target Disease | Phase | Efficacy |

|---|---|---|---|

| PA-824 | Tuberculosis | Phase IIa | Comparable to standard treatment |

| OPC-67683 | Tuberculosis | Clinical Trials | Potent against replicating/non-replicating forms |

| DNDI-VL-2098 | Visceral Leishmaniasis | Preclinical | First-in-class candidate |

作用機序

The mechanism of action of 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole involves its interaction with specific molecular targets. The nitro group in the compound can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antitumor effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with DNA synthesis and repair processes .

類似化合物との比較

Similar Compounds

- 2,3-Dihydro-6-nitroimidazo(2,1-b)oxazole

- 2,3-Dihydro-3-phenyl-5-nitroimidazo(2,1-b)oxazole

- 2-amino-6-nitrobenzothiazole

Uniqueness

2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole is unique due to its specific structure and the presence of both imidazole and oxazole rings. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

生物活性

2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole is a compound belonging to the nitroimidazole class of pharmaceuticals, which are primarily known for their antimicrobial and antiparasitic properties. This article reviews the biological activities associated with this compound, focusing on its efficacy against various pathogens and its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 69542-88-7

This compound features a nitro group which is critical for its biological activity.

Biological Activity Overview

Research has shown that this compound exhibits significant biological activity against various pathogens, particularly in the context of neglected tropical diseases.

Antiparasitic Activity

- Leishmaniasis : A study evaluated the antileishmanial activity of several nitroimidazooxazole derivatives, including this compound. The compound demonstrated moderate efficacy against Leishmania donovani, with IC values indicating potential for further development as an antileishmanial agent .

- Trypanosomiasis : In vitro assays indicated that this compound also shows promise against Trypanosoma cruzi, the causative agent of Chagas disease. Some derivatives exhibited improved activity compared to standard treatments .

Antimicrobial Activity

The compound's nitro group plays a crucial role in its mechanism of action, which involves the generation of reactive nitrogen species that damage microbial DNA and inhibit replication. This has been observed in studies involving various bacterial strains .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by modifications to its structure. Research has shown that:

- Substituting different groups at the 5-position can enhance or reduce antileishmanial and antitrypanosomal activities.

- The presence of a nitro group is essential for maintaining biological activity against these pathogens .

Case Studies

Several case studies highlight the biological efficacy of this compound:

The mechanism by which this compound exerts its biological effects involves:

- Nitroreduction : The nitro group is reduced to form reactive intermediates that interact with DNA.

- Inhibition of DNA synthesis : These intermediates can cause strand breaks and inhibit replication.

This dual mechanism underpins its effectiveness against both bacterial and parasitic infections .

特性

IUPAC Name |

5-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c9-8(10)4-3-6-5-7(4)1-2-11-5/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWFJXPMXFMCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=NC=C(N21)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219808 | |

| Record name | 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69542-88-7 | |

| Record name | 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069542887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole and how was it synthesized?

A1: this compound (KA151) was synthesized as a potential radiosensitizer. While its exact molecular formula and weight aren't specified in the provided abstracts, its structure was confirmed using ¹H NMR, mass spectrometry, and X-ray crystallography []. The synthesis involved reacting 2,4(5)-dinitroimidazole with ethylene oxide, which resulted in a mixture of KA151 and 2,4-dinitroimidazole-1-ethanol [].

Q2: How does this compound compare to other radiosensitizers in terms of its efficacy in hypoxic conditions?

A2: Research indicates that this compound demonstrates activity as a radiosensitizer in hypoxic mammalian cells, specifically Chinese hamster cells (V-79-753 B) []. While it exhibited efficacy, it was not as potent as another compound in the study, 2,4-dinitroimidazole-1-ethanol (KA161), which achieved an enhancement ratio of 2.0 at a 100 μM concentration []. This suggests that variations in the structure of nitroimidazole derivatives can influence their effectiveness as radiosensitizers. Further research comparing KA151 to other known radiosensitizers like misonidazole in terms of enhancement ratios and toxicity profiles would provide a more comprehensive understanding of its potential for clinical application.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。